molecular formula C15H22ClNO3 B1419755 Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride CAS No. 1185153-80-3

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride

Cat. No.: B1419755
CAS No.: 1185153-80-3
M. Wt: 299.79 g/mol
InChI Key: XQKMYMCRXCFKPT-UHFFFAOYSA-N
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Description

CAS Registry Number and Alternative Designations

The compound is registered under the CAS Registry Number 1185153-80-3 . Alternative designations include:

Synonym Source
Methyl 2-(4-(piperidin-4-ylmethoxy)phenyl)acetate hydrochloride PubChem
Benzeneacetic acid, 4-(4-piperidinylmethoxy)-, methyl ester, hydrochloride Chembase
SB33383 PubChem

These synonyms are used interchangeably in synthetic chemistry and pharmaceutical research contexts.

Molecular Formula and Weight Calculations

The molecular formula is C₁₅H₂₂ClNO₃ , derived from:

  • 15 carbon atoms (methyl ester, phenyl, piperidine, and methoxy groups),
  • 22 hydrogen atoms ,
  • 1 chlorine atom (from hydrochloride),
  • 1 nitrogen atom (piperidine ring),
  • 3 oxygen atoms (ester and methoxy groups).

Molecular weight calculation :
$$
\begin{align}
\text{Carbon (C): } & 15 \times 12.01 \, \text{g/mol} = 180.15 \, \text{g/mol} \
\text{Hydrogen (H): } & 22 \times 1.008 \, \text{g/mol} = 22.18 \, \text{g/mol} \
\text{Chlorine (Cl): } & 1 \times 35.45 \, \text{g/mol} = 35.45 \, \text{g/mol} \
\text{Nitrogen (N): } & 1 \times 14.01 \, \text{g/mol} = 14.01 \, \text{g/mol} \
\text{Oxygen (O): } & 3 \times 16.00 \, \text{g/mol} = 48.00 \, \text{g/mol} \
\hline
\text{Total: } & 180.15 + 22.18 + 35.45 + 14.01 + 48.00 = 299.79 \, \text{g/mol} \
\end{align
}
$$
This matches the experimentally reported molecular weight of 299.79 g/mol .

The exact mass is 299.1288 atomic mass units (Da) , calculated using isotopic distributions.

Properties

IUPAC Name

methyl 2-[4-(piperidin-4-ylmethoxy)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)10-12-2-4-14(5-3-12)19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMYMCRXCFKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(4-piperidinylmethoxy)benzaldehyde with methyl bromoacetate in the presence of a base to form the ester intermediate. This intermediate is then subjected to hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural properties allow it to act on specific biological pathways, particularly in the treatment of neurological disorders and pain management. The piperidine group is known for its role in modulating neurotransmitter systems, making this compound a candidate for further exploration in neuropharmacology.

  • Case Study : Research has indicated that compounds with similar structures exhibit analgesic properties by interacting with opioid receptors. Future studies could explore the efficacy of this compound in pain relief protocols.

Forensic Science

The compound's unique chemical structure makes it useful in forensic analysis, particularly in toxicology. It can be employed as a reference standard for identifying similar compounds in biological samples.

  • Application : Utilized in chromatography and mass spectrometry to detect and quantify substances related to drug abuse or poisoning cases.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Synthetic Pathways

  • Reactions : The compound can participate in nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceuticals.
  • Example : It can be used to synthesize derivatives that may exhibit enhanced pharmacological activities or reduced side effects compared to existing drugs.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Drug DevelopmentInvestigated for analgesic properties and neuropharmacological effectsNew therapeutic agents for pain relief
Forensic ScienceReference standard for toxicology analysisImproved detection methods
Chemical SynthesisIntermediate for synthesizing complex organic compoundsDevelopment of novel pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Piperidine vs. Piperazine: The target compound’s piperidinylmethoxy group differs from analogs like 2-(4-methylpiperazin-1-yl)ethyl 2,2-diphenylacetate dihydrochloride (), which contains a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to increased polarity . Ester Group Variations: Replacing the methyl ester (target compound) with an ethyl ester (e.g., CAS 1630907-26-4) may alter metabolic stability, as ethyl esters are generally more lipophilic but slower to hydrolyze . Amino vs.
  • Physicochemical Properties :

    • The trifluoromethyl group in CAS 2639408-57-2 introduces strong electron-withdrawing effects, likely enhancing metabolic resistance and membrane permeability .
    • The methoxyphenyl analog (CAS 1922720-23-7) shares the target’s molecular weight but differs in substituent placement, suggesting divergent binding affinities in biological systems .

Biological Activity

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, a compound with the chemical formula C₁₅H₂₂ClNO₃, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 285.80 g/mol
  • CAS Number : 1185153-80-3
  • MDL Number : MFCD09879204

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Chymotrypsin-like elastase family member 1 (CELA1) : This protein is involved in hydrolyzing proteins, which may contribute to the compound's therapeutic effects in modulating inflammatory responses .
  • Neurotransmitter Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, possibly influencing dopaminergic and serotonergic pathways.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through both peripheral and central mechanisms.

  • Case Study : In a study involving rodent models, administration of the compound resulted in a notable decrease in pain perception during formalin-induced nociception tests. The results demonstrated a dose-dependent response, indicating effective analgesic properties at higher concentrations.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

  • Research Findings : In vitro studies demonstrated that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophage cultures. This suggests a potential role in managing inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
Caco-2 PermeabilityLow
P-glycoprotein SubstrateNon-substrate

These properties suggest that the compound may effectively reach systemic circulation and potentially exert central nervous system effects.

Toxicology and Safety Profile

Toxicological assessments indicate that this compound has a low acute toxicity profile:

  • LD50 : Studies have not established a precise LD50 value; however, preliminary assessments classify it as having low toxicity based on animal studies.
  • hERG Inhibition : The compound is predicted to be a weak inhibitor of the hERG potassium channel, suggesting a lower risk for cardiac side effects compared to other compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Key steps : (i) Formation of the piperidinylmethoxy intermediate via nucleophilic substitution or coupling reactions. (ii) Esterification or transesterification to introduce the methyl acetate group. (iii) Final purification using column chromatography (silica gel) and conversion to the hydrochloride salt via treatment with HCl in a polar solvent (e.g., ethyl acetate) .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions (40 psi, 1 hour) are effective for reducing nitro or protecting groups in intermediates .

Q. How can structural purity and identity be confirmed post-synthesis?

  • Analytical techniques :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl ester at δ 3.6–3.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) using a C18 column and gradient elution (methanol/water with 0.1% TFA) .

Q. What solvent systems are optimal for recrystallization of this compound?

  • Recrystallization : Ethyl acetate/hexane mixtures (1:3 v/v) yield high-purity crystals. For hydrochloride salts, ethanol or methanol with slow evaporation under reduced pressure is preferred to avoid hygroscopicity .

Advanced Research Questions

Q. How can reaction yield be improved during the synthesis of intermediates?

  • Optimization strategies :
  • Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acid-sensitive steps.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent undesired salt formation .

Q. What mechanistic insights exist for the compound’s biological activity?

  • Putative targets : Piperidine derivatives often act as modulators of G-protein-coupled receptors (GPCRs) or enzyme inhibitors (e.g., kinases, acetylcholinesterase).
  • Structure-activity relationship (SAR) : The 4-piperidinylmethoxy group enhances lipophilicity and membrane permeability, while the methyl ester improves metabolic stability .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Crystallization : Diffraction-quality crystals can be grown via vapor diffusion (e.g., dichloromethane/pentane).
  • Refinement : SHELXL or similar software refines bond lengths/angles and validates hydrogen-bonding networks .

Q. What chromatographic methods are suitable for analyzing degradation products?

  • HPLC-MS/MS : Use a C18 column with a mobile phase of ammonium acetate (10 mM, pH 4.6) and acetonitrile. Monitor degradation markers (e.g., hydrolyzed carboxylic acid) at 254 nm .

Q. How do environmental factors (pH, temperature) affect compound stability?

  • pH studies : The compound is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH >8) to form 2-[4-(4-piperidinylmethoxy)phenyl]acetic acid.
  • Thermal stability : Degrades above 150°C; differential scanning calorimetry (DSC) identifies melting points and exothermic decomposition events .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETlab estimate logP (∼2.5), bioavailability (∼70%), and CYP450 interactions.
  • Docking simulations : AutoDock Vina models binding affinities to targets like σ receptors or serotonin transporters .

Q. How can metabolic pathways be elucidated in vitro?

  • Liver microsomes : Incubate with human hepatocytes and analyze metabolites via LC-QTOF-MS. Major pathways include ester hydrolysis and piperidine N-oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
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Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride

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